molecular formula C9H12O4 B8460514 Methyl 5-(2-hydroxypropan-2-yl)furan-2-carboxylate

Methyl 5-(2-hydroxypropan-2-yl)furan-2-carboxylate

Cat. No. B8460514
M. Wt: 184.19 g/mol
InChI Key: KSECSVOOWYLTRY-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a solution of diisopropylamine (7.6 ml, 54.0 mmole) in tetrahydrofuran (20 ml) at 0° C. was added 2.5 M nButyl lithium (22 ml, 54.0 mmole). The mixture was cooled to −78° C. and a solution of Furan-2-carboxylic acid (3.0 grams, 27.0 mmole) in tetrahydrofuran (20 ml) was added dropwise and stirred for 20 minutes and acetone (2.4 ml, 32.0 mmole) was added. The mixture was stirred at −78° C. for 10 minutes and allowed to warm to room temperature over 1 hour. The mixture was poured into 200 ml water, acidified with oxalic acid to pH 2 and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to give a solid. (0.580 g). MW 145.22; MS (m/e) 146 (M++1).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([OH:16])=[O:15].[CH3:17][C:18]([CH3:20])=[O:19].C(O)(=O)C(O)=O>O1CCCC1.O>[CH3:1][O:15][C:14]([C:10]1[O:9][C:13]([C:18]([OH:19])([CH3:20])[CH3:17])=[CH:12][CH:11]=1)=[O:16] |^1:7|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
20 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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